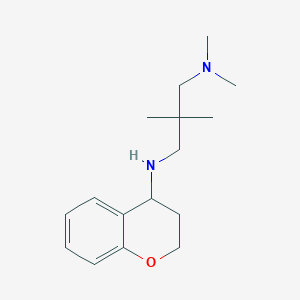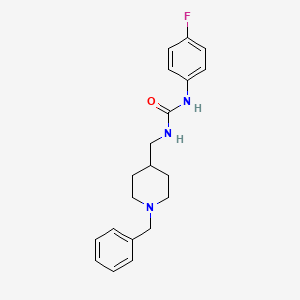
N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine is a chemical compound characterized by its unique structure, which includes a chroman-4-yl group attached to a tetramethylpropane-1,3-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine typically involves the following steps:
Chroman-4-yl Derivative Synthesis: The chroman-4-yl group can be synthesized through various methods, including the cyclization of appropriate precursors.
Amination Reaction: The chroman-4-yl derivative is then subjected to an amination reaction with tetramethylpropane-1,3-diamine under specific conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine serves as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may act as a ligand for various receptors and enzymes, influencing biological pathways and processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Chroman-4-one Derivatives: These compounds share the chroman-4-yl group and exhibit similar biological and pharmaceutical activities.
Tetramethylpropane-1,3-diamine Derivatives: Compounds with similar diamine structures may have comparable reactivity and applications.
Uniqueness: N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine stands out due to its specific combination of the chroman-4-yl group and the tetramethylpropane-1,3-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-16(2,12-18(3)4)11-17-14-9-10-19-15-8-6-5-7-13(14)15/h5-8,14,17H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRLLPXMTPBNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCOC2=CC=CC=C12)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2732598.png)
![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2732599.png)
![2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2732600.png)


![N-(3-Carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2732603.png)
![phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2732604.png)

![4-(benzyloxy)-N-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzamide](/img/structure/B2732606.png)
![5-cyano-6-({2-[5-cyano-2-methyl-6-(methylsulfanyl)pyridin-3-yl]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B2732607.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2732612.png)

